糠醛-d4(用BHT稳定)

描述

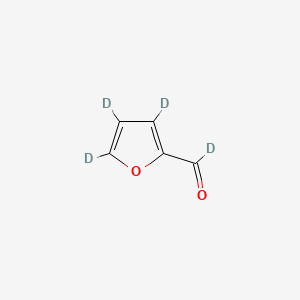

Furfural-d4 (Stabilized with BHT) is a variant of furfural, a furanic aldehyde . It is often used in the Flavours & Fragrances category and is associated with functional groups like Aldehydes & Acetals, Heterocycles .

Molecular Structure Analysis

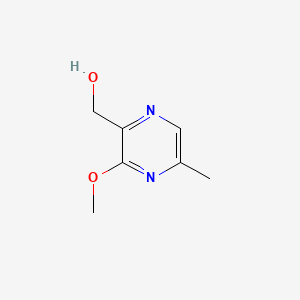

The molecular structure of Furfural-d4 (Stabilized with BHT) is associated with a molecular weight of 100.11 . Its molecular formula is C5H4O2 .Chemical Reactions Analysis

Furfural, the unlabeled form of Furfural-d4, is a versatile platform molecule that can be converted into a variety of chemicals, biofuels, and additives . It serves as a key furan inhibitor, acting synergistically with other inhibitors present in the hydrolysate .Physical and Chemical Properties Analysis

Furfural-d4 (Stabilized with BHT) is a pale yellow to very dark brown oil . It is hygroscopic and stable if stored under recommended conditions . Furfural, the unlabeled compound, is known for its excellent physical and chemical properties, allowing its application in the generation of various products .科学研究应用

- 应用:研究人员使用糠醛-d4 研究糠醛对发酵途径的影响,特别是在生物燃料生产和生物精炼厂中 . 通过加入氘标记版本,他们可以追踪其在微生物系统中的行为和相互作用。

- 应用:最近的研究探索了使用稳定且易于分离的非均相催化剂,例如镍铁氧体纳米颗粒(NiFe2O4)和钴铁氧体(CoFe2O4),用于将糠醛加氢为糠醇(FA)。 这些催化剂提供高收率和选择性,使其成为绿色化学应用的有希望的候选者 .

- 应用:研究人员研究糠醛作为合成各种化学品的起点,包括生物基燃料、聚合物和医药中间体。 其多功能性使其成为可持续化学过程的极具吸引力的候选者 .

发酵抑制研究

催化加氢研究

生物质转化平台分子

安全和危害

未来方向

Furfural, the unlabeled compound, has been identified as one of the most promising chemical platforms directly derived from biomass . The future prospective and challenges in the utilization of furfural through chemo- and bio-catalysis are also put forward for the further design and optimization of catalytic processes for the conversion of furfural .

作用机制

Target of Action

Furfural-d4, also known as FURFURAL-D4, is primarily used as an enzyme inhibitor . .

Biochemical Pathways

Furfural-d4 is derived from furfural, a naturally occurring substance present in wood and various plant materials . Furfural can be further converted into a variety of high-value-added chemicals, including furfurylamine, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone

Action Environment

Furfural-d4 is stabilized with BHT (butylated hydroxytoluene), which prolongs its shelf life . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and humidity.

生化分析

Biochemical Properties

Furfural-d4 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms. For instance, Furfural-d4 can act as an enzyme inhibitor, affecting the activity of certain enzymes .

Cellular Effects

The effects of Furfural-d4 on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, different concentrations of Furfural-d4 exert different effects on mitochondria: low-dose Furfural-d4 reduces reactive oxygen species (ROS) production, maintains mitochondrial transmembrane potential, and inhibits apoptosis pathway activation, while high-dose Furfural-d4 leads to the opposite effects .

Molecular Mechanism

The molecular mechanism of action of Furfural-d4 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Furfural-d4 exerts its effects at the molecular level, which can be attributed to its highly functionalized molecular structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furfural-d4 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Furfural-d4 vary with different dosages in animal models. Low-dose Furfural-d4 reduced ethanol-induced toxicity in the liver, suggesting that consuming food or beverages containing the appropriate level of Furfural-d4 when drinking alcohol may be a convenient and useful way to prevent Alcohol-associated liver disease (ALD) .

Metabolic Pathways

Furfural-d4 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Furfural-d4 within cells and tissues involve interactions with transporters or binding proteins

属性

IUPAC Name |

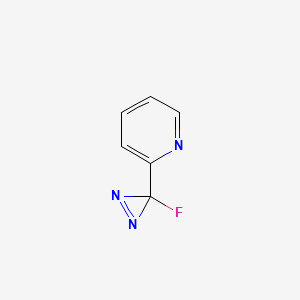

deuterio-(3,4,5-trideuteriofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBBIBNJHNGZAN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/no-structure.png)